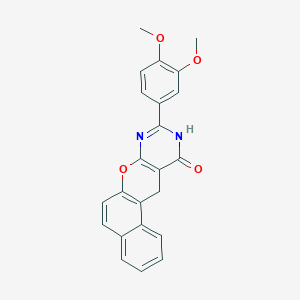

![molecular formula C18H16N4O2 B6429897 3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea CAS No. 2097863-05-1](/img/structure/B6429897.png)

3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea” is a complex molecule that involves a bipyridine moiety and a urea moiety. Bipyridine compounds are known to be starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The urea moiety is chemically stable under acidic, alkaline, and aqueous conditions, which makes it suitable for protection/deprotection of amino groups .

Molecular Structure Analysis

The molecular structure of bipyridine derivatives can be elucidated using various techniques such as single-crystal X-ray diffraction . The molecular geometry and vibrational frequencies can be calculated using methods like DFT (Density Functional Theory) . The HOMO–LUMO energy gap can also be determined experimentally and theoretically .Chemical Reactions Analysis

Bipyridine compounds are known to strongly coordinate with metal centers, which can affect the reaction system . They have been used to investigate photochemically induced charge-transfer, ligand substitution, stereochemical isomerisation process and to probe metal–ligand interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of bipyridine compounds can be characterized by various techniques such as FT-IR, UV–visible, 1H NMR, HRMS . They are known to display rich electrochemical and photophysical properties .Aplicaciones Científicas De Investigación

3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea has many potential applications in scientific research. It has been used to study the structure and function of proteins, enzymes, and DNA. It has also been used in drug design, as it can bind to specific proteins and inhibit their activity. Additionally, this compound has been used in molecular imaging, as it can be used to target particular cells or tissues. Finally, this compound has been studied for its potential use in gene therapy, as it can be used to deliver therapeutic genes to specific cells.

Mecanismo De Acción

3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea has been studied for its ability to interact with a variety of biological molecules. It can bind to proteins, enzymes, and DNA through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions allow this compound to bind to specific molecules, which can be used to inhibit their activity or to deliver therapeutic genes.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been shown to bind to proteins and DNA, which can have a variety of effects. For example, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical pathways. Additionally, it has been studied for its potential use in gene therapy, as it can be used to deliver therapeutic genes to specific cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, it has a high affinity for proteins, enzymes, and DNA, which makes it ideal for use in drug design and gene therapy experiments. However, there are some limitations to using this compound in lab experiments. It is not as potent as some other small molecules, and it is not as specific as some other compounds. Additionally, it is not as stable as some other compounds, and it can be degraded by light and heat.

Direcciones Futuras

There are many potential future directions for the use of 3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea in scientific research. One potential direction is the development of more specific and potent compounds. Additionally, this compound can be used to develop new drug delivery systems, as it can be used to target specific cells or tissues. Finally, this compound can be used to study the structure and function of proteins, enzymes, and DNA, which could lead to new insights into biological processes.

Métodos De Síntesis

3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea can be synthesized through a number of methods. One of the most common is the condensation reaction of 2,4'-bipyridine and 2-methoxybenzaldehyde. This reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds through a series of steps. First, the 2,4'-bipyridine is protonated by the acid, which forms a carbocation. This carbocation then reacts with the 2-methoxybenzaldehyde to form a Schiff base. The Schiff base is then reduced to the desired this compound product.

Safety and Hazards

The safety data sheet for 2,2’-bipyridine, a related compound, indicates that it is toxic if swallowed or in contact with skin . It advises against food, drug, pesticide or biocidal product use . In case of skin contact, it recommends washing off immediately with plenty of water and seeking immediate medical attention .

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-24-17-5-3-2-4-16(17)22-18(23)21-14-6-7-15(20-12-14)13-8-10-19-11-9-13/h2-12H,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQOOFNSHVQWAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B6429828.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6429829.png)

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429832.png)

![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6429840.png)

![1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6429846.png)

![1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine](/img/structure/B6429849.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B6429863.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6429869.png)

![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B6429875.png)

![1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6429877.png)

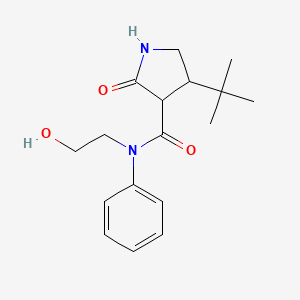

![4-tert-butyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B6429890.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B6429902.png)